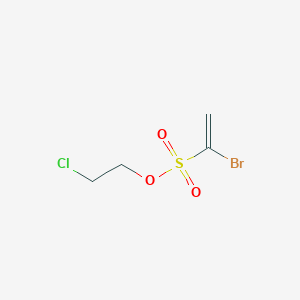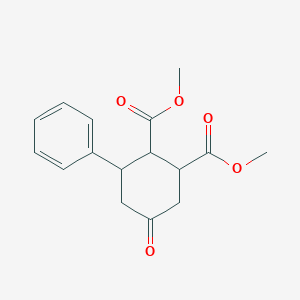
Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane derivatives It is characterized by the presence of two ester groups, a phenyl group, and a ketone group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of a Lewis acid catalyst such as tantalum (V) trichloride (TaCl5). The reaction is typically carried out in 1,2-dichloroethane at room temperature for 24 hours, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the phenyl group can engage in aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A compound with similar ester groups but a different ring structure.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another cyclohexane derivative with different functional groups.
Uniqueness
Dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate is unique due to the presence of both a phenyl group and a ketone group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
215457-93-5 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
dimethyl 5-oxo-3-phenylcyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H18O5/c1-20-15(18)13-9-11(17)8-12(14(13)16(19)21-2)10-6-4-3-5-7-10/h3-7,12-14H,8-9H2,1-2H3 |
InChI Key |
FDGHAJHQBVMLQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)CC(C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


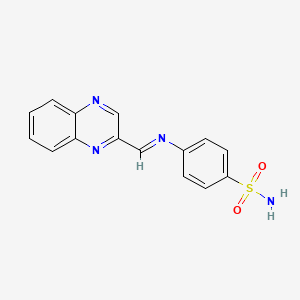
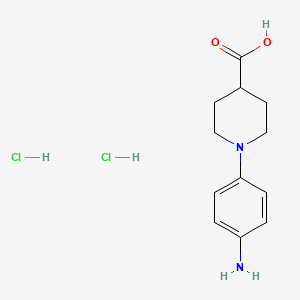
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
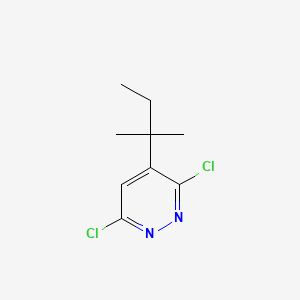
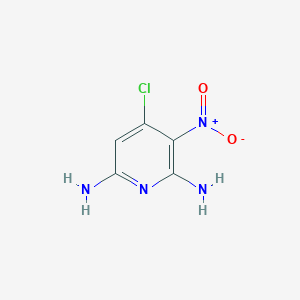

![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
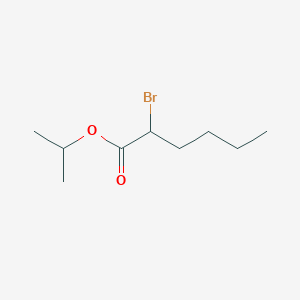
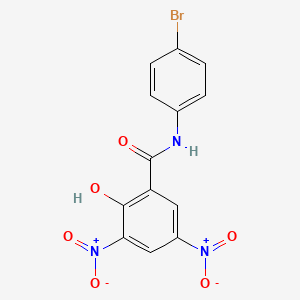
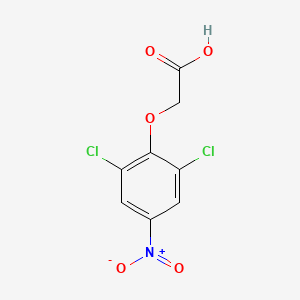
![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)

![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
